

HTI-286 tumor cell line growth inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Taltobulin trifluoroacetate

Cat. No.: S003961

Get Quote

HTI-286 Inhibitory Concentration (IC₅₀) Data

The table below summarizes the quantitative data on the anti-proliferative effects of HTI-286 on various hepatic tumor cell lines, as determined by the MTT assay.

Table 1: In vitro growth inhibition of hepatic tumor cell lines by HTI-286 [1]

Cell Line	Cell Line Description	Reported IC ₅₀ (nmol/L)
MH	Rat Morris hepatoma	~2 nmol/L
HepG2	Human hepatocarcinoma	~2 nmol/L
Hep3B	Human hepatocarcinoma	~2 nmol
Primary Human Hepatocytes (PHH)	Normal human liver cells	No significant decrease in viability detected

Key Findings:

- Potent and Consistent Activity:** HTI-286 exhibited high potency across all three tested hepatic tumor cell lines, with a mean IC₅₀ of approximately **2 nmol/L** [1].

- **Selective Toxicity:** A crucial finding was that HTI-286 did not cause a detectable decrease in the viability of primary human hepatocytes, suggesting a potential selective toxicity towards cancer cells and a wider therapeutic window [1].

Detailed Experimental Protocol

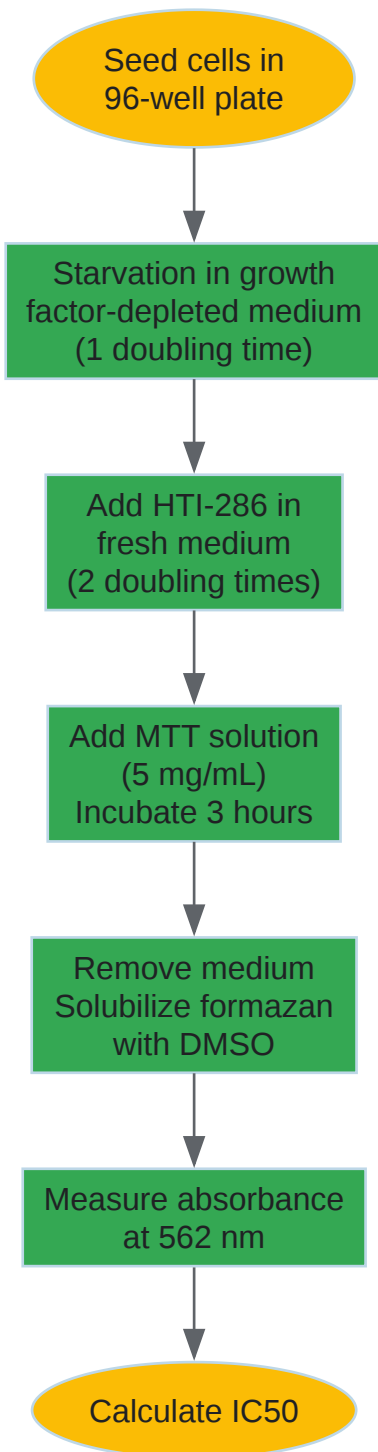
This section outlines the core methodology used to generate the IC_{50} data for HTI-286 in hepatic tumor cell lines [1].

Cell Culture and Compound Preparation

- **Cell Lines:** Morris hepatoma (MH), HepG2, and Hep3B cells were cultured in their respective media (RPMI 1640, MEM, DMEM), supplemented with 10% fetal bovine serum and antibiotics [1].
- **HTI-286 Stock Solution:** HTI-286 was dissolved in Dulbecco's modified Eagle's medium (DMEM) to create stock solutions of 5 mmol/L and 0.05 mmol/L. These stocks were serially diluted in culture medium to achieve the desired working concentrations for treatment [1].

MTT Proliferation Assay Protocol

The following workflow details the steps for the MTT assay used to determine IC_{50} values.



[Click to download full resolution via product page](#)

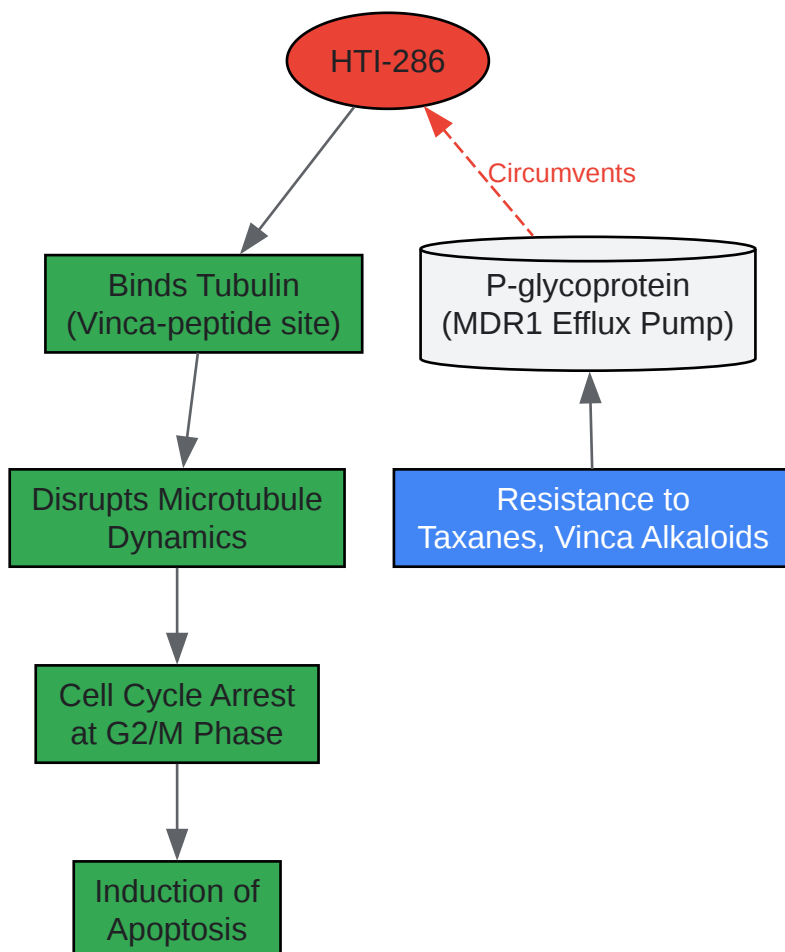
Key Procedural Details:

- **Cell Seeding:** Cells were seeded in 96-well microtiter plates at pre-determined densities to ensure cell confluence rates of >50% at the time of analysis [1].

- **Starvation:** Before drug treatment, cells were starved in growth factor-depleted medium for one cell doubling time to synchronize the cell cycle [1].
- **Drug Exposure:** Cells were treated with HTI-286 at various concentrations for a duration of two cell doubling times [1].
- **Viability Measurement:** The MTT assay measures the metabolic activity of viable cells. The yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial enzymes. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A higher absorbance correlates with a greater number of viable cells [1] [2].
- **IC₅₀ Calculation:** The drug concentration that resulted in a 50% reduction in absorbance compared to untreated control wells was calculated as the IC₅₀ [1].

Mechanism of Action and Resistance

HTI-286 is a synthetic analogue of hemiasterlin, a natural product derived from marine sponges. Its primary mechanism of action is the inhibition of microtubule function [1] [3].



Click to download full resolution via product page

Key Insights:

- **Target:** HTI-286 binds to the Vinca-peptide site on tubulin, depolymerizes microtubules, and arrests cells in the G2/M phase of the cell cycle, leading to apoptosis [1] [3].
- **Overcoming Resistance:** A significant feature of HTI-286 is its ability to **circumvent P-glycoprotein (Pgp)-mediated resistance**. Pgp is a multidrug resistance protein often overexpressed in cancers like HCC, which effluxes drugs like taxanes and vinca alkaloids, rendering them ineffective. HTI-286 is a poor substrate for this pump, allowing it to retain potency in resistant tumor models [1] [3].

Application Notes & Considerations

- **MTT Assay Artifacts:** Be aware that the MTT assay can be prone to artifacts. The measured IC₅₀ can be significantly influenced by factors such as initial cell seeding density and the cellular metabolic activity, which may not always directly correlate with cell number. Errors can be large and may not be easily adjustable [2].
- **Confirmatory Assays:** Consider using secondary, orthogonal methods to confirm results, such as direct cell counting (e.g., trypan blue exclusion) or apoptosis-specific assays (e.g., propidium iodide staining) to validate the anti-proliferative and cytotoxic effects [1] [2].
- **In Vivo Efficacy:** The promising in vitro data is supported by in vivo studies. Intravenous administration of HTI-286 significantly inhibited tumor growth in a rat allograft model of liver cancer [1].

Suggested Future Experiments

- **Broader Panel Screening:** Expand profiling of HTI-286 to a wider panel of cancer cell lines, including those with well-characterized resistance mechanisms to standard antimicrotubule agents.
- **Combination Studies:** Investigate the synergistic potential of HTI-286 when used in combination with other chemotherapeutic agents or targeted therapies.
- **Biomarker Identification:** Explore molecular biomarkers (e.g., specific tubulin isotypes) that could predict sensitivity or resistance to HTI-286.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. of hepatic Inhibition proliferation in vitro and tumor growth... cell tumor [pmc.ncbi.nlm.nih.gov]
2. The changing 50% inhibitory concentration (IC) of... | Oncotarget 50 [oncotarget.com]
3. (PDF) HTI - 286 , a synthetic analogue of the tripeptide hemiasterlin, is... [academia.edu]

To cite this document: Smolecule. [HTI-286 tumor cell line growth inhibition IC50]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003961#hti-286-tumor-cell-line-growth-inhibition-ic50>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com